Cyclohept-1-en-1-yl trifluoromethanesulfonate

Description

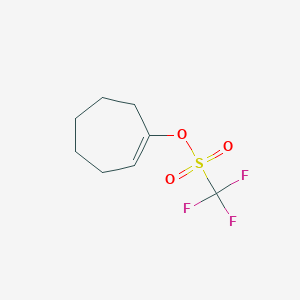

Structure

3D Structure

Properties

IUPAC Name |

cyclohepten-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-3-1-2-4-6-7/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHXETKTKWAKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313086 | |

| Record name | Cyclohept-1-en-1-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28075-51-6 | |

| Record name | NSC266187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohept-1-en-1-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silyl Enol Ether Formation

Cycloheptanone serves as the starting material, undergoing silylation with triethylsilyl chloride (TESCl) in the presence of a base such as triethylamine or sodium hydride. This step protects the ketone as its silyl enol ether, (cyclohept-1-en-1-yloxy)triethylsilane, to prevent undesired side reactions during subsequent deprotonation.

Reaction Conditions:

Lithium Enolate Generation

The silyl enol ether is treated with LDA (2.5 equivalents) and tert-butoxide (t-BuOK, 2.5 equivalents) in hexane at ambient temperature. This step induces deprotonation, forming a stabilized lithium enolate intermediate. The choice of LDA ensures selective deprotonation at the α-position, critical for regioselective triflation.

Key Observations:

Triflation with Comins’ Reagent

The lithium enolate is quenched with Comins’ reagent (2.0 equivalents) in THF at −78°C. This low-temperature step minimizes premature triflate decomposition and ensures high electrophilic trapping efficiency.

Optimization Highlights:

- Stoichiometry: Excess Comins’ reagent (2.0 equivalents) drives the reaction to completion.

- Workup: Aqueous quenching followed by extraction with dichloromethane and silica gel chromatography yields the pure triflate.

Representative Data:

| Step | Reagent | Equivalents | Temperature | Yield (%) |

|---|---|---|---|---|

| Silylation | TESCl | 1.2 | 0°C | 92 |

| Deprotonation | LDA/t-BuOK | 2.5/2.5 | rt | 85 |

| Triflation | Comins’ Reagent | 2.0 | −78°C | 78 |

Modified Guitián-Peña Approach for Enhanced Regioselectivity

Guitián and Peña’s methodology, adapted for cycloheptenyl systems, introduces a silyl group transfer strategy to bypass competing elimination pathways. This approach leverages a silyl-protected enol ether intermediate, enabling regiocontrolled triflation under milder conditions.

Silyl Group Transfer Mechanism

The reaction proceeds via a Brook rearrangement-like process, where the silyl group migrates from oxygen to the adjacent carbon, forming a trisubstituted enolate. This intermediate reacts with Comins’ reagent to install the triflate group at the desired position.

Critical Parameters:

Water as a Mediator for Isomerization

Controlled addition of water (1.5 equivalents) promotes isomerization of the enolate, shifting the equilibrium toward the thermodynamically favored triflation site. This step is pivotal for achieving >90% regioselectivity in cycloheptenyl triflate synthesis.

Table: Effect of Water on Triflate Yield

| Water (equiv) | Triflate Yield (%) | Byproduct Formation (%) |

|---|---|---|

| 0 | <5 | 95 (1,2-cycloheptadiene) |

| 1.5 | 91 | 9 |

| 3.0 | 76 | 24 |

Nickel-Catalyzed Reductive Vinylation for Functionalized Substrates

A recent advancement employs nickel catalysis to couple cycloheptenyl triflate with α-amino acid precursors, demonstrating its utility in complex molecule synthesis. While primarily an application, this method informs triflate preparation under reductive conditions.

Reaction Setup and Catalytic Cycle

A Schlenk tube charged with NiCl₂(Py)₄, dtBBPy ligand, Zn, MgCl₂, and TBAI facilitates the reductive coupling. Cycloheptenyl triflate (1.5 equivalents) reacts with the substrate in 1,4-dioxane at 60°C, yielding functionalized α-amino acids.

Insights:

- Ligand Role: dtBBPy enhances nickel’s oxidative addition efficiency into the triflate bond.

- Additives: TBAI mitigates halide exchange, preserving catalytic activity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| LDA/Comins’ Reagent | High regioselectivity, robust | Sensitive to moisture | 78 | Multi-gram |

| Guitián-Peña Silyl Transfer | Mild conditions, avoids strong bases | Requires silyl enol ether prep | 91 | Pilot-scale |

| Nickel-Catalyzed | Functional group tolerance | Limited to coupling applications | 65 | Small-scale |

Chemical Reactions Analysis

Types of Reactions

Cyclohept-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by a nucleophile.

Elimination Reactions: The compound can undergo elimination reactions to form cycloheptadiene derivatives.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Heck reaction.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Bases: Bases such as pyridine or triethylamine are often used to neutralize byproducts.

Catalysts: Palladium catalysts are frequently employed in coupling reactions.

Major Products

Cycloheptadiene Derivatives: Formed through elimination reactions.

Substituted Cycloheptenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Cyclohept-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Material Science: It is used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohept-1-en-1-yl trifluoromethanesulfonate involves the activation of the triflate group, making it a good leaving group in substitution and elimination reactions. The triflate group stabilizes the transition state, facilitating the reaction process. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Cyclohex-1-en-1-yl Trifluoromethanesulfonate

- Structure : Six-membered cyclohexene ring (C₇H₉F₃O₃S, MW 230.2) .

- Synthesis : Prepared via Hanack’s procedure using ketones, sodium carbonate, and triflic anhydride .

- Reactivity : Used to generate cyclohexyne via silylated intermediates (e.g., 2-(triethylsilyl)cyclohex-1-en-1-yl triflate) under basic conditions .

- Applications : Precursor for strained alkynes and cyclotrimerization reactions (e.g., forming 3-oxo and 3-hydroxy derivatives with 79–83% yields) .

- Safety : Classified with hazard statements H302, H312, H332, H335, and H314 .

6,6-Dimethylcyclohex-1-en-1-yl Trifluoromethanesulfonate

- Structure : Cyclohexene ring with two methyl substituents (C₉H₁₃F₃O₃S, MW 258.26) .

- Reactivity : Increased steric hindrance from methyl groups slows reaction kinetics compared to unsubstituted analogs.

- Applications: Limited data, but likely used in tailored coupling reactions requiring bulky substrates.

Cyclooct-1-en-1-yl and Cyclododec-1-en-1-yl Trifluoromethanesulfonates

3-Oxo- and 3-Hydroxycyclohex-1-en-1-yl Trifluoromethanesulfonates

- Structure : Functionalized cyclohexene rings with ketone or hydroxyl groups .

- Synthesis: 3-Oxo derivative synthesized via triflation of cyclohexanone (79% yield); 3-hydroxy derivative via DIBAL-H reduction (83% yield).

- Reactivity : Functional groups enable further derivatization (e.g., oxidation, substitution).

Silylated Cyclohexenyl Triflates (e.g., 2-(Triethylsilyl)cyclohex-1-en-1-yl Triflate)

Alkyl Triflates (e.g., Methyl, Ethyl Triflates)

- Structure: Non-cyclic triflates with simple alkyl groups .

- Reactivity : Highly electrophilic; used for O- or S-alkylation under microwave conditions (e.g., methyl triflate with Cs₂CO₃ in acetonitrile) .

- Safety : Methyl triflate is highly toxic (H314: causes severe burns) .

Comparative Data Table

Key Findings and Trends

Ring Size and Reactivity : Smaller rings (cyclohexene, cycloheptene) exhibit higher reactivity due to increased ring strain, favoring elimination or coupling reactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., triflate) enhance leaving-group ability.

- Bulky substituents (e.g., triethylsilyl, methyl) modulate reaction pathways and selectivity .

Synthetic Efficiency : Hanack’s method provides straightforward access to unfunctionalized triflates, while multi-step syntheses are required for silylated or functionalized derivatives .

Safety Considerations : All triflates are hazardous, but methyl triflate poses acute toxicity risks, whereas cyclic analogs have broader hazard profiles .

Biological Activity

Cyclohept-1-en-1-yl trifluoromethanesulfonate, an organic compound with a unique cycloheptene ring structure and a trifluoromethanesulfonate functional group, has garnered interest in the field of synthetic organic chemistry. While specific biological data on this compound is limited, insights can be drawn from its chemical properties and the behavior of structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.23 g/mol. The trifluoromethanesulfonate group enhances its electrophilic character, making it a potent substrate for nucleophilic attack, which is essential for various chemical transformations.

Biological Activity Insights

Although direct studies on the biological activity of this compound are scarce, compounds with similar functional groups often exhibit significant biological properties. The trifluoromethanesulfonate moiety is known for its ability to modify biological molecules, potentially influencing enzyme activity or cellular signaling pathways.

Potential Biological Mechanisms

- Enzyme Modification : Trifluoromethanesulfonates can act as electrophiles, modifying nucleophilic residues in enzymes, which may alter their activity.

- Cellular Signaling : By influencing signaling pathways, these compounds could impact various cellular processes, including proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopent-1-en-1-yl trifluoromethanesulfonate | Smaller ring size; different reactivity profile | |

| 1-Cyclohexenyl trifluoromethanesulfonate | Larger ring; potential for different stereochemistry | |

| Cyclobutyl trifluoromethanesulfonate | Smaller cyclic structure; higher strain |

Case Studies and Research Findings

While specific case studies on this compound are not available, research into related compounds provides insights into potential applications:

- Anticancer Activity : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. For instance, certain trifluoromethanesulfonates have shown promise in targeting specific proteins involved in tumor growth .

- Neuroprotective Effects : Some derivatives of cyclic compounds have exhibited neuroprotective properties by modulating inflammatory pathways and promoting nerve growth factor (NGF)-mediated effects in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.